N-(3-ethylphenyl)-4-methoxybenzamide
Description
N-(3-ethylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group attached to a 3-ethylphenylamine moiety. Its molecular formula is C₁₆H₁₇NO₂ (assuming the absence of the amino group noted in , which may refer to a distinct analogue).
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
HIOYENDIMNFNAZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among benzamide derivatives include substituents on the phenyl rings and modifications to the amide linkage. Below is a comparative table:
*Estimated using substituent contribution models.
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) decrease electron density on the aromatic ring, affecting binding interactions in biological targets .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) may hinder molecular docking but improve metabolic stability .
Enzyme Inhibition
- PDE IV Inhibition : highlights benzamide derivatives with alkoxy and halogen substituents as potent PDE IV inhibitors. For example, 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (IC₅₀ = 0.3 nM) shows superior activity due to synergistic steric and electronic effects from cyclopentyloxy and dichloropyridyl groups. This compound, lacking these substituents, is likely less potent .
- EGFR Binding: In , quinazolinyl-linked benzamides (e.g., compound 7j) exhibit strong docking scores (−9.65 kcal/mol) with EGFR kinase domains.
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